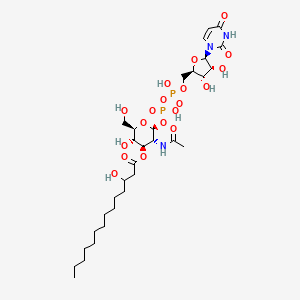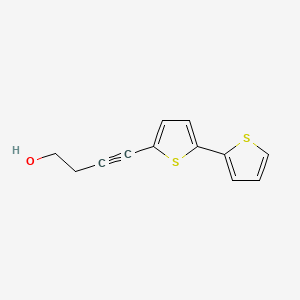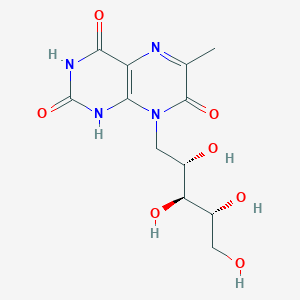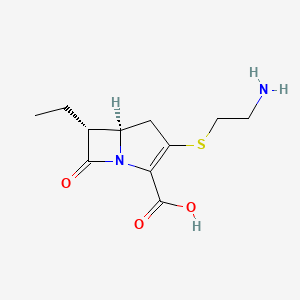
8-Dehydroxythienamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NS-5 is a member of carbapenems.
Applications De Recherche Scientifique
Structural Basis and Antibiotic Activity
- 8-Dehydroxythienamycin, a derivative of aminoglycoside antibiotics, possesses a unique structural feature crucial for its biological activity. This central structural component, similar to 2-deoxystreptamine in most aminoglycosides, plays a significant role in the broad antibacterial spectrum and efficacy of these antibiotics, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
Potential in Treating Multidrug-Resistant Strains
- In light of the increasing frequency of resistant bacterial strains, 8-Dehydroxythienamycin may be considered as a potential alternative in combating such pathogens. Research on fosfomycin has highlighted the need to reconsider the value of older antibiotics in treating multidrug-resistant bacteria, indicating a similar potential for 8-Dehydroxythienamycin derivatives (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Role in Latent Malaria Therapy
- 8-Dehydroxythienamycin's structure is related to 8-aminoquinoline, a class that has been pivotal in latent malaria therapy. The compound's structural similarities to 8-aminoquinolines, known for their role in malaria treatment, suggest potential applications in similar therapeutic domains (Baird, 2019).
Biosynthesis and Post-Translational Modifications
- The biosynthesis of compounds like 8-Dehydroxythienamycin involves complex post-translational modifications, as observed in the production of lantibiotics such as cinnamycin. These modifications are crucial for the interaction of such compounds with their biological targets, indicating a similar significance in the biosynthesis of 8-Dehydroxythienamycin (Ökesli, Cooper, Fogle, & van der Donk, 2011).
Antibacterial Activity
- The structure of 8-Dehydroxythienamycin, similar to other bacteriocins, shows promise in broad-spectrum antibacterial activity. Research on bacteriocins from Bacillus spp. demonstrates the potential of such structures in inhibiting a range of bacteria, including clinically relevant pathogens, which could be extrapolated to the activities of 8-Dehydroxythienamycin (Bizani & Brandelli, 2002).
Propriétés
Numéro CAS |
74806-75-0 |
|---|---|
Nom du produit |
8-Dehydroxythienamycin |
Formule moléculaire |
C11H16N2O3S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1 |
Clé InChI |
PSJNLRROOZKIHF-RNFRBKRXSA-N |
SMILES isomérique |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
SMILES canonique |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
Autres numéros CAS |
74806-75-0 |
Synonymes |
8-dehydroxythienamycin 8-deshydroxythienamycin antibiotic NS-5 NS 5 NS-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



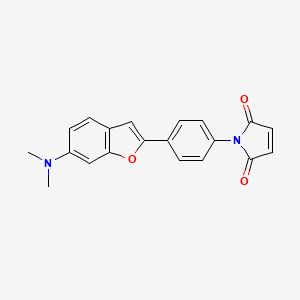
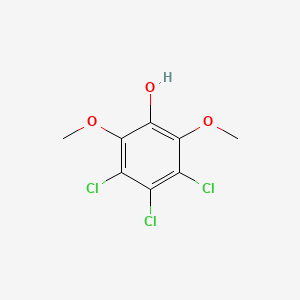
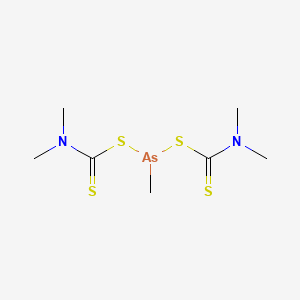
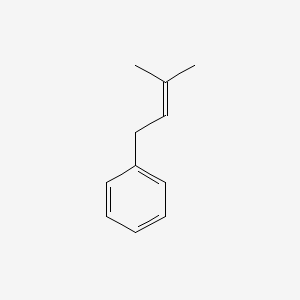
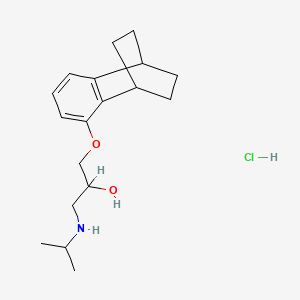
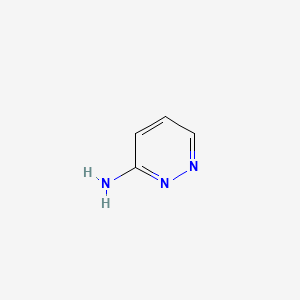
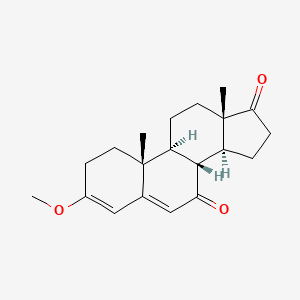
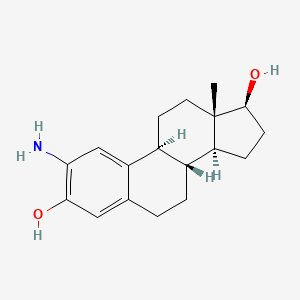
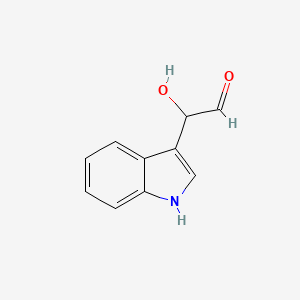
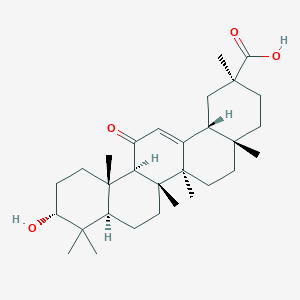
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
